2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride
Overview
Description
The compound “2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is attached to a benzene ring that has chlorine and fluorine substituents . This compound also contains a methyl group and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring and the benzene ring would likely contribute significantly to the overall structure of the molecule . The presence of the halogen substituents (chlorine and fluorine) on the benzene ring could also influence the molecule’s structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and overall structure. The pyrrolidine ring, the benzene ring, and the halogen substituents could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Synthesis and Chemical Applications
Synthesis of Pharmaceutical Compounds : The compound has been utilized in the synthesis of various pharmaceutical compounds. For instance, Cheng Qing-fang (2005) reported the synthesis of 7-Amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride, highlighting its potential in pharmaceutical manufacturing (Cheng Qing-fang, 2005).
Development of Antipsychotics : A study by I. van Wijngaarden et al. (1987) synthesized 2-Phenylpyrroles as analogues of antipsychotic drugs, showing the role of similar compounds in the development of new medications (I. van Wijngaarden et al., 1987).
Fluorine Chemistry in Drug Development : Sung Kwan Kim et al. (2007) discussed the use of similar fluorinated compounds in organic fluorine chemistry, crucial for developing various pharmaceutical products (Sung Kwan Kim et al., 2007).
Pharmacological Research
Antidepressive Activity : Tao Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, a compound similar to 2-[(3-Chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine hydrochloride, and investigated its antidepressant activities (Tao Yuan, 2012).
Potential in Anti-Inflammatory Drugs : K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl) compounds and assessed their anti-inflammatory activity, indicating the potential of similar compounds in this field (K. Sunder & Jayapal Maleraju, 2013).
Analytical Chemistry
- Chromatographic Analysis : D. El-Sherbiny et al. (2005) used chromatographic techniques to separate and analyze flunarizine hydrochloride and its degradation products, demonstrating the importance of similar compounds in analytical methodologies (D. El-Sherbiny et al., 2005).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(3-chloro-4-fluorophenyl)methyl]-2-methylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFN.ClH/c1-12(5-2-6-15-12)8-9-3-4-11(14)10(13)7-9;/h3-4,7,15H,2,5-6,8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOHGOCVLAKIRNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CC2=CC(=C(C=C2)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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